(2-Bromophenyl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride
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Overview
Description
The compound “(2-Bromophenyl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride” is a complex organic molecule. It contains a piperazine ring, which is a common structural motif found in agrochemicals and pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The compound also contains a thiazole group, which is known for its antibacterial activity .
Synthesis Analysis
The synthesis of this compound involves a multi-step protocol. The 1,2,4-triazole derivative is prepared in a simple and efficient procedure . The product is obtained in good yield by aminomethylation reaction of 4- (3-chlorophenyl)-5- (4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with 4- (4-bromophenyl)piperazine and formaldehyde .Molecular Structure Analysis
The structure of the compound is assigned by HRMS, IR, 1H, and 13C NMR spectra . The 1H spectrum in DMSO-d6 shows characteristic signals for the protons of piperazine at 2.96 and 3.16 ppm, respectively, protons of the methoxy group as a singlet at 3.75 ppm, the signal of the CH2 group at 5.23 as a singlet, and aromatic protons in the range 6.92–7.67 .Chemical Reactions Analysis
The compound is obtained via a four-step protocol, shown in Scheme 1. The 1,2,4-triazole derivative is prepared in a very simple and efficient procedure described previously . The product is purified by crystallization from 96% ethanol and characterized by 1H NMR, 13C NMR, IR, and HRMS spectra .Scientific Research Applications
Synthesis and Biological Activity
A novel series of compounds, including derivatives similar to "(2-Bromophenyl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride," have been synthesized and evaluated for their biological activities. These studies primarily focus on the synthesis methodologies, structural characterization, and the potential antimicrobial and anticancer properties of these compounds.
Synthesis and Antimicrobial Activities : A variety of compounds have been synthesized, targeting different biological activities. For instance, triazole analogues of piperazine, including compounds with 4-bromophenyl moieties, have shown significant antibacterial activity against human pathogenic bacteria such as Escherichia coli and Klebsiella pneumoniae (Nagaraj, Srinivas, & Rao, 2018). Another study explored the synthesis of new pyridine derivatives, which demonstrated variable and modest antimicrobial activity against a range of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Antioxidant Properties : The antioxidant potential of bromophenol derivatives has been extensively studied, highlighting their effective antioxidant power compared to standard synthetic antioxidants. These compounds were evaluated using various assays to determine their radical scavenging activities, which showed promising results (Balaydın, Gülçin, Menzek, Göksu, & Şahin, 2010).
Enzyme Inhibition and Therapeutic Applications : Some synthesized compounds have shown moderate enzyme inhibitory potentials and mild cytotoxicity, suggesting their potential as therapeutic agents. For example, a study explored multifunctional amides as new therapeutic agents for Alzheimer's disease through enzyme inhibition and molecular docking insights, indicating a promising direction for drug development (Hassan et al., 2018).
Chemoinformatic Properties and Molecular Docking : Investigations into the chemoinformatic properties and molecular docking of certain compounds suggest their significance compared to other compounds in treating diseases like Alzheimer's. This approach aids in understanding the biological activity and potential therapeutic applications of synthesized compounds (Hassan et al., 2018).
Mechanism of Action
Target of Action
It’s worth noting that both indole and thiazole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds containing indole and thiazole scaffolds are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the nature of the target and the specific structural features of the compound.
Biochemical Pathways
Indole and thiazole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary widely and would depend on the specific biological activity of the compound.
Pharmacokinetics
It’s worth noting that the piperazine moiety, which is present in this compound, is known to positively modulate the pharmacokinetic properties of drug substances .
Result of Action
Based on the known biological activities of similar compounds, it can be inferred that this compound may have potential effects in a variety of disease states .
properties
IUPAC Name |
(2-bromophenyl)-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3OS.ClH/c22-18-9-5-4-8-17(18)21(26)25-12-10-24(11-13-25)14-20-23-19(15-27-20)16-6-2-1-3-7-16;/h1-9,15H,10-14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYVGDXEAXHXIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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